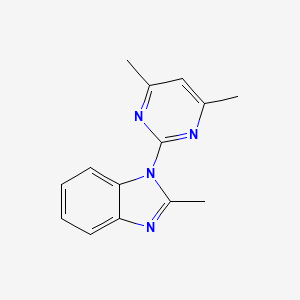
1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole is a heterocyclic compound that features both pyrimidine and benzodiazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole can be achieved through several methods. One common approach involves the cyclization of 2-hydrazino-4,6-dimethylpyrimidine with appropriate β-ketonitriles in the presence of p-toluenesulfonic acid as a catalyst . This method is solvent-free and involves grinding the reactants together, making it an environmentally friendly option.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and solvent-free synthesis are likely to be employed to maximize yield and minimize environmental impact.
化学反应分析
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzodiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrimidine or benzodiazole rings.
科学研究应用
1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in antimicrobial and antifungal studies.
Industry: It is used in the development of new materials with specific electronic properties.
作用机制
The mechanism by which 1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole exerts its effects involves interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens, leading to their death . The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
相似化合物的比较
Similar Compounds
2-amino-4,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the benzodiazole ring.
1-(4,6-dimethylpyrimidin-2-yl)-5-amino-4H-3-arylpyrazoles: Contains a similar pyrimidine structure but with a pyrazole ring instead of benzodiazole.
Uniqueness
1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole is unique due to the combination of pyrimidine and benzodiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of novel pharmaceuticals and materials.
属性
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9-8-10(2)16-14(15-9)18-11(3)17-12-6-4-5-7-13(12)18/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIKISIIHANNRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=NC3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2965262.png)
![N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide](/img/structure/B2965264.png)
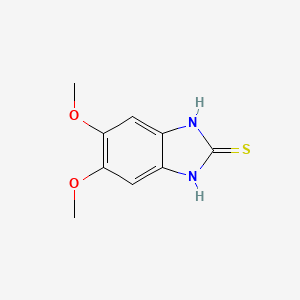
![5-bromo-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2965267.png)
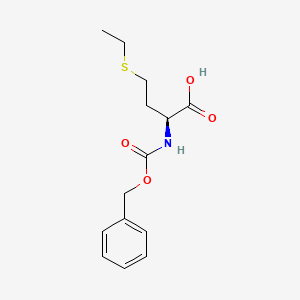
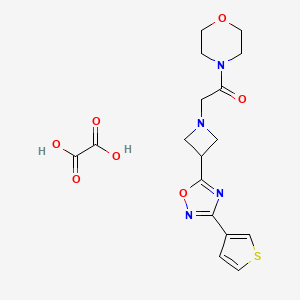
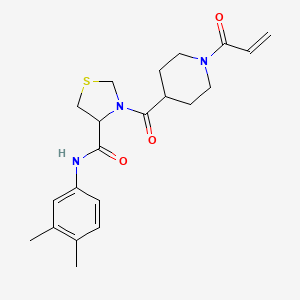
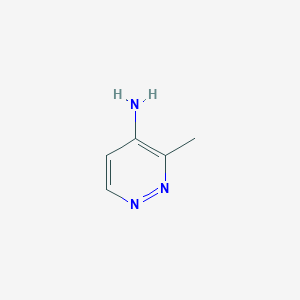
![11-(2-chlorobenzoyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2965274.png)
![(2S)-1-(prop-2-yn-1-yl)-N-{4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl}pyrrolidine-2-carboxamide](/img/structure/B2965276.png)
![2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2965278.png)
![(1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine](/img/structure/B2965279.png)
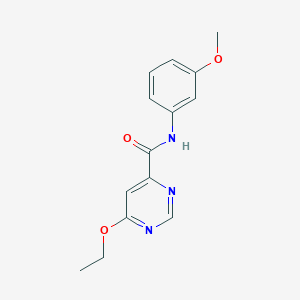
![2-[3-(Trifluoromethyl)pyrazol-1-yl]propanoyl chloride](/img/new.no-structure.jpg)
